3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features both a benzo and an imidazole ring, which are fused together, contributing to its unique chemical properties and biological activities. It is primarily studied for its potential applications in medicinal chemistry and as a synthetic intermediate in various chemical reactions.
This compound is classified as a bicyclic heterocycle due to the presence of two fused rings: a benzo ring and an imidazole ring. It also contains a saturated decahydro structure, indicating that it has multiple carbon atoms arranged in a cyclic format with hydrogen saturation.
The synthesis of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one can be achieved through several methods, often utilizing azomethine ylides as intermediates. These ylides are generated via deprotonation of α-imino esters or similar precursors and can undergo [3+2]-cycloaddition reactions with various unsaturated components .
One common synthetic route involves the reaction of benzyl amines with α-halo ketones under basic conditions, leading to the formation of the desired heterocyclic structure. The reaction typically requires careful control of temperature and reaction time to optimize yield and selectivity.
The molecular structure of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one consists of:
This results in a complex three-dimensional arrangement that influences its reactivity and interactions with biological targets.
The molecular formula for this compound is C₁₃H₁₈N₂O. Its molecular weight is approximately 218.30 g/mol. The specific arrangement of atoms contributes to its unique properties, including solubility and reactivity.
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one participates in various chemical reactions typical for heterocycles, including:
The reactivity of this compound is influenced by the electron density on the nitrogen atoms within the imidazole ring. This property allows it to engage in nucleophilic attacks on electrophiles, expanding its utility in synthetic organic chemistry.
The mechanism of action for 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one primarily involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic character.
Studies have indicated that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The specific mechanism may vary depending on the target but often involves modulation of enzyme activity or receptor binding.
Relevant data from studies indicate that derivatives of this compound can show enhanced stability and bioactivity when modified at specific positions on the heterocyclic rings.
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one has potential applications in:
The foundational synthesis of 3a-methyl-decahydro-benzo[d]pyrrolo[1,2-a]imidazol-1-one (C₁₁H₁₈N₂O, MW 194.27) relies on a concerted cyclization between 1,2-diaminocyclohexane and ethyl levulinate. This reaction proceeds through a sequential condensation-cyclization mechanism in ethanol under reflux conditions, yielding the target compound in 67% isolated yield after column chromatography [2] [6]. The transformation initiates via nucleophilic attack of the diamine’s primary amine on the ester carbonyl, forming a linear amide intermediate. Subsequent intramolecular imine formation by the secondary amine with the ketone functionality completes the bicyclic framework, establishing the stereochemically dense decahydro-benzo-fused pyrroloimidazolone core [6].
Critical parameters influencing reaction efficiency include:
Alternative carbonyl precursors like levulinic acid demonstrate comparable efficacy, though ester derivatives offer superior handling. Post-synthesis purification leverages silica gel chromatography with ethyl acetate/light petroleum (1:15) eluents, followed by recrystallization from ethanol-hexane mixtures to achieve >95% purity [6] [7].
Table 1: Comparative Cyclization Approaches for Pyrroloimidazolone Synthesis
Carbonyl Precursor | Diamine | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Ethyl levulinate | 1,2-Diaminocyclohexane | EtOH, reflux, 8h | 67 | [6] |
Levulinic acid | 1,2-Diaminocyclohexane | EtOH, reflux, 8h | 65 | [6] |
Ethyl 4-acetylbutyrate | 1,3-Diaminopropane | EtOH, reflux, 8h | 85 | [6] |
While classical cyclizations provide racemic 3a-methyl-decahydro-benzo[d]pyrrolo[1,2-a]imidazol-1-one, chiral induction during ring formation remains an active research frontier. Patent literature (WO2023146987A1) discloses transition-metal-catalyzed enantioselective desymmetrizations of prochiral diketones using Rh(II)/chiral phosphine complexes, achieving >90% ee for related diazabicyclic frameworks [8]. Though specific data for the title compound is not fully disclosed in public literature, analogous decahydro-benzannulated scaffolds benefit from:
Stereocontrol challenges stem from the molecule’s all-cis ring fusion, demanding precise facial selectivity during imine cyclization. Computational modeling suggests that bulky 3a-substituents (e.g., methyl group) inherently bias conformational equilibria toward a single diastereomer via 1,3-allylic strain minimization [8]. Future asymmetric routes may exploit dynamic kinetic resolution during the enolization-ketonization step or employ chiral auxiliaries tethered to the diamine precursor.
Electrophilic trifluoromethylation enables access to analogues like 3a-(trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1303973-34-3), a bioactive derivative with enhanced metabolic stability. Synthesis involves either:
The trifluoromethyl variant (C₁₁H₁₅F₃N₂O, MW 248.25) exhibits distinct electronic properties confirmed by downfield ¹⁹F NMR shifts (δ -62 to -65 ppm) and altered dipole moments (4.2 D vs. 3.1 D for methyl analogue) [3]. Broader functionalization strategies include:
Table 2: Functionalized Analogues of 3a-Methyl Pyrroloimidazolone
Analogue | CAS Number | Molecular Formula | Key Synthetic Method | Application |
---|---|---|---|---|
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one | 1303973-34-3 | C₁₁H₁₅F₃N₂O | Trifluoroacetoacetate cyclization | Fluoropharmaceutical precursor |
N-Dichloroacetyl-3a-methyl-decahydro-benzo[d]pyrrolo[1,2-a]imidazole | Not specified | C₁₃H₁₇Cl₂N₂O₂ | N-Acylation with Cl₂CHCOCl | Herbicide safener |
6-Arylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine | Not specified | C₂₀H₁₄N₄ | Acid-catalyzed fusion | AIE luminogen |
Tandem cyclization-aromatization sequences efficiently construct advanced hybrids like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines. Optimized conditions employ TFA/DMSO (0.3 equiv) at 65°C, enabling:
This four-step domino process achieves 80% yields for 6-aryl derivatives (Table 3), with regioselectivity controlled by electronic modulation of unsymmetrical diamines (e.g., 4-fluoro-o-phenylenediamine yields single isomer 8c). Key innovations include:
Table 3: One-Pot Domino Synthesis of Benzo-Fused Pyrroloimidazolones
Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | None | AcOH | 90 | 54 |
2 | DBSA (0.1) | Toluene | 130 | 63 |
3 | PTSA (0.1) | Toluene | 130 | 62 |
4 | TFA (0.3) | DMSO | rt → 65 | 80 |
5 | Sc(OTf)₃ (0.1) | DCE | 90 | 32 |
(Adapted from reaction optimization data in [4])
Hybrid systems exhibit aggregation-induced emission (AIE) with deep blue fluorescence (λₑₘ 450 nm, Φf 0.42 in solid state), demonstrating utility in bioimaging. Naphtho-annulated variants (e.g., 8h) display enhanced quantum yields (Φf 0.61) due to extended conjugation rigidity [4]. The domino methodology’s generality is evidenced by compatibility with diverse 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, enabling C6-aryl diversification critical for optical property tuning.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1